molecular formula C6H15NO3 B1277880 N-(tert-Butyl)hydroxylamine acetate CAS No. 253605-31-1

N-(tert-Butyl)hydroxylamine acetate

Cat. No.: B1277880
CAS No.: 253605-31-1
M. Wt: 149.19 g/mol
InChI Key: QGYZLVSWEOXOFT-UHFFFAOYSA-N
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Description

N-(tert-Butyl)hydroxylamine acetate: is a derivative of hydroxylamine, characterized by its thioesterase-mimetic and antioxidant properties . This compound is often used in various chemical and biological studies due to its unique characteristics.

Scientific Research Applications

N-(tert-Butyl)hydroxylamine acetate is widely used in scientific research due to its unique properties:

Mechanism of Action

Safety and Hazards

N-(tert-Butyl)hydroxylamine acetate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. In case of skin contact, wash with plenty of soap and water. If inhaled, remove the person to fresh air .

Biochemical Analysis

Biochemical Properties

N-(tert-Butyl)hydroxylamine acetate plays a significant role in biochemical reactions, particularly in the context of spin trapping of short-lived radicals . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of α-ketoamides and 3-spirocyclopropanated 2-azetidinones . These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been shown to protect human retinal pigment epithelial cells from iron overload, which is relevant to macular degeneration . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its antioxidant properties play a crucial role in mitigating oxidative stress within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its action as a mitochondrial antioxidant . It exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. The compound’s ability to protect cells from oxidative damage is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its biological activity.

Subcellular Localization

This compound is localized in specific subcellular compartments, such as mitochondria . Targeting signals and post-translational modifications direct the compound to these compartments, affecting its activity and function. Understanding its subcellular localization is important for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(tert-Butyl)hydroxylamine acetate can be synthesized through the reaction of tert-butylhydroxylamine with acetic acid. The reaction typically occurs under mild conditions, with the reactants being mixed in a suitable solvent and allowed to react at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: N-(tert-Butyl)hydroxylamine acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Hydroxylamine hydrochloride
  • tert-Butylhydroxylamine
  • O-Phenylhydroxylamine

Comparison: N-(tert-Butyl)hydroxylamine acetate is unique due to its combined thioesterase-mimetic and antioxidant properties. Unlike hydroxylamine hydrochloride, which is primarily used as a reducing agent, this compound has broader applications in both chemical and biological research. Its tert-butyl group also provides steric hindrance, making it more stable compared to other hydroxylamine derivatives .

Properties

IUPAC Name

acetic acid;N-tert-butylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.C2H4O2/c1-4(2,3)5-6;1-2(3)4/h5-6H,1-3H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYZLVSWEOXOFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180008
Record name tert-Butylhydroxylamine acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253605-31-1
Record name 2-Propanamine, N-hydroxy-2-methyl-, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253605-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butylhydroxylamine acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253605311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butylhydroxylamine acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propanamine, N-hydroxy-2-methyl-, acetate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.304
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TERT-BUTYLHYDROXYLAMINE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VMZ1ZD667
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is N-(tert-Butyl)hydroxylamine acetate used in the synthesis of complex molecules?

A1: this compound serves as a crucial precursor in the synthesis of nitrones, particularly those incorporating a tert-butyl group for enhanced stability or steric control. [, ] The acetate group facilitates the condensation reaction with aldehydes, leading to the formation of the C=N bond characteristic of nitrones.

Q2: What is the significance of the synthesized nitrone-based pincer ligand mentioned in the research?

A2: The research highlights the synthesis of a novel nitrone-based pincer ligand from this compound and 2,6-pyridinedicarboxaldehyde. [] This ligand exhibits exceptional capabilities in forming a stable cationic ruthenium pincer complex. The resulting complex, featuring a distorted octahedral coordination environment around the ruthenium center, demonstrates outstanding catalytic activity in transfer hydrogenation reactions. [] This discovery underscores the potential of this compound in generating highly effective catalysts for important chemical transformations.

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